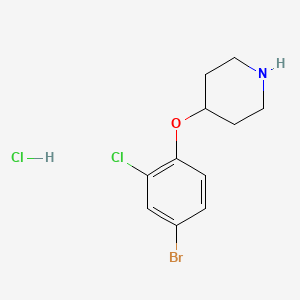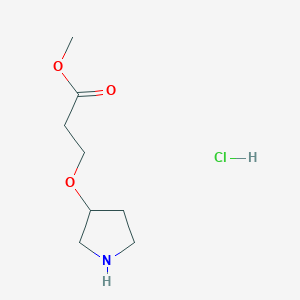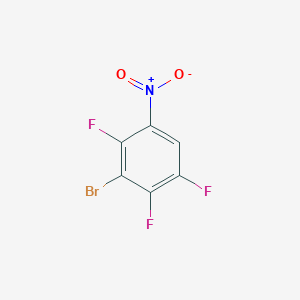
3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Overview
Description
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a chemical compound with the CAS Number: 485318-76-1 . It has a molecular weight of 255.98 . The compound is stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Electrophilic Bromination
Research has shown that compounds like 3-Bromo-1,2,4-trifluoro-5-nitrobenzene can be formed through electrophilic bromination, a process that does not require catalysts or harsh conditions. For instance, interaction of nitrobenzene with barium tetrafluorobromate results in the formation of bromo-nitrotoluene (Sobolev et al., 2014).
Chemical Analysis Techniques
This compound is also significant in the development of sensitive methods for determining potentially genotoxic impurities in pharmaceuticals. Techniques like GC–MS and LC–MS have been utilized for detecting similar compounds in drug substances (Raman et al., 2017).
Nitration Reactions
Nitration of polyfluoro-benzenes and biphenyls is another area of study, where compounds like this compound are formed. This process typically involves a mixture of fuming nitric acid and other chemicals, resulting in mononitro-compounds (Coe et al., 1966).
Photoreaction Studies
Studies on the photoreaction of nitrobenzenes with hydrobromic acid, which involve compounds like this compound, indicate that such compounds react efficiently under irradiation, leading to the formation of tribromoanilines (McIntyre et al., 2004).
Nucleophilic Aromatic Substitution
This compound is relevant in the study of nucleophilic aromatic substitution reactions. Research on reactions of similar compounds with sodium borohydride has provided insights into the mechanisms of these reactions and the formation of reaction intermediates (Gold et al., 1980).
Synthesis of Complex Compounds
This compound is also relevant in the synthesis of complex compounds like dyes and pigments. For example, its derivatives have been used in the synthesis of Tyrian purple, an ancient dye (Voss & Gerlach, 1989).
Electrochemical Studies
The compound plays a role in electrochemical studies, where its derivatives have been examined for their reactivity and potential applications in fields like solar cell technology (Fu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719926 | |
| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
485318-76-1 | |
| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



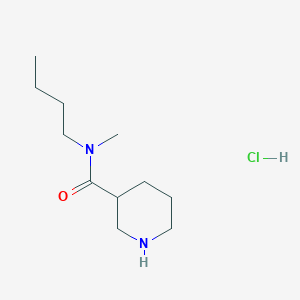
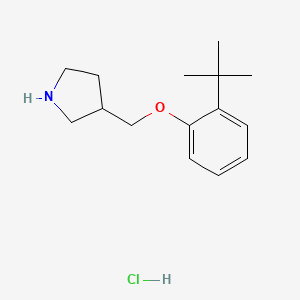
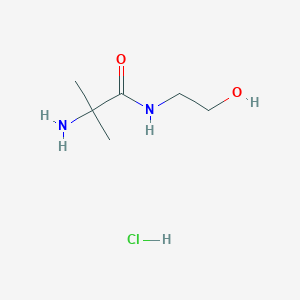

![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)
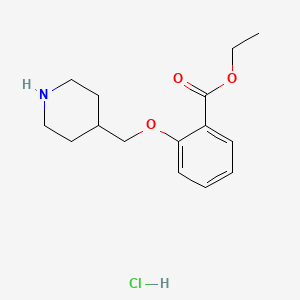
![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
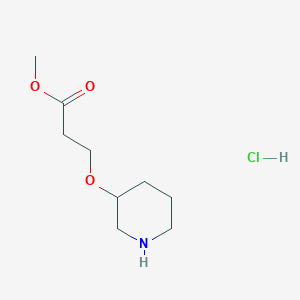
![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)
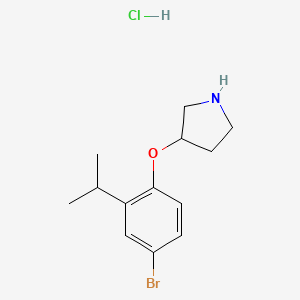
![4-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1441180.png)
